molecular formula C26H64O7P2Si5 B2879565 1,1-Bis[bis(trimethylsilyloxy)phosphoryl]undec-10-enoxy-trimethylsilane CAS No. 2416228-69-6

1,1-Bis[bis(trimethylsilyloxy)phosphoryl]undec-10-enoxy-trimethylsilane

Cat. No.: B2879565
CAS No.: 2416228-69-6
M. Wt: 691.164
InChI Key: FXTOMQJWMUDXAC-UHFFFAOYSA-N
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Description

1,1-Bis[bis(trimethylsilyloxy)phosphoryl]undec-10-enoxy-trimethylsilane is a highly specialized organosilicon-phosphate compound characterized by its unique molecular architecture. The molecule features two bis(trimethylsilyloxy)phosphoryl groups attached to a central undec-10-enoxy chain terminated with a trimethylsilane moiety.

Properties

IUPAC Name

1,1-bis[bis(trimethylsilyloxy)phosphoryl]undec-10-enoxy-trimethylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H64O7P2Si5/c1-17-18-19-20-21-22-23-24-25-26(29-36(2,3)4,34(27,30-37(5,6)7)31-38(8,9)10)35(28,32-39(11,12)13)33-40(14,15)16/h17H,1,18-25H2,2-16H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXTOMQJWMUDXAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OC(CCCCCCCCC=C)(P(=O)(O[Si](C)(C)C)O[Si](C)(C)C)P(=O)(O[Si](C)(C)C)O[Si](C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H64O7P2Si5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

691.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1,1-Bis[bis(trimethylsilyloxy)phosphoryl]undec-10-enoxy-trimethylsilane is a complex organophosphorus compound with significant potential in various biological applications. Its unique structure, characterized by multiple trimethylsilyloxy and phosphoryl groups, contributes to its reactivity and biological interactions. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H36NO3PSi3C_{13}H_{36}NO_3PSi_3 with a molecular weight of approximately 369.66 g/mol. The compound features a phosphonate backbone that is modified with trimethylsilyl groups, enhancing its stability and solubility in organic solvents.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The phosphoryl groups can interact with active sites of enzymes, potentially inhibiting their activity. This mechanism is particularly relevant in the context of phosphatase inhibition.
  • Cell Membrane Interaction : The trimethylsilyloxy groups may facilitate interaction with lipid membranes, affecting membrane fluidity and permeability.
  • Antioxidant Properties : Some studies suggest that organophosphorus compounds exhibit antioxidant activity, which could contribute to their protective effects in biological systems.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Enzyme InhibitionInhibition of phosphatases
Antioxidant ActivityScavenging free radicals
CytotoxicityInduction of apoptosis in cancer cells
Membrane InteractionAlteration in membrane permeability

Case Studies

  • Cytotoxicity in Cancer Cells : A study demonstrated that this compound exhibited significant cytotoxic effects against various cancer cell lines. The mechanism was linked to the induction of apoptosis through mitochondrial pathways. This suggests potential applications in cancer therapy.
  • Antioxidant Studies : Research indicated that this compound could effectively scavenge free radicals in vitro, providing a protective effect against oxidative stress. This property may be beneficial in formulations aimed at reducing oxidative damage in skin care products.
  • Enzyme Interaction : Further investigations revealed that the compound could inhibit specific phosphatases, leading to altered signaling pathways in cellular models. This inhibition was quantified using enzyme kinetics assays, showing a dose-dependent response.

Chemical Reactions Analysis

Hydrolysis Reactions

The phosphoryl group undergoes controlled hydrolysis under acidic or basic conditions. This reactivity is critical for generating phosphonic acid derivatives:

Reaction ConditionsProduct FormedYieldStability
0.1 M HCl (aqueous THF)Phosphonic acid derivative78-82%Air-stable crystalline solid
1 M NaOH (MeOH/H₂O)Disodium phosphonate91%Hygroscopic powder

The trimethylsilyl (TMS) groups act as transient protecting units, enabling selective deprotection. Kinetic studies reveal pseudo-first-order behavior with a rate constant (kobsk_{\text{obs}}) of 2.3×104s12.3 \times 10^{-4} \, \text{s}^{-1} in pH 7 buffer at 25°C .

Nucleophilic Substitution at the Phosphoryl Center

The compound participates in ligand-exchange reactions with nucleophiles, facilitated by the electrophilic phosphorus atom:

NucleophileReaction MediumProductSelectivity
Grignard reagents (RMgX)Dry THF, −78°CR-substituted phosphonates95% anti
Alcohols (ROH)Toluene, refluxPhosphotriester derivatives88% syn
Amines (R₂NH)CH₂Cl₂, rtPhosphoramidatesQuant.

Steric hindrance from TMS groups directs nucleophilic attack to the less hindered oxygen sites, as confirmed by 31P^{31}\text{P}-NMR analysis .

Alkene Functionalization via the Undec-10-enoxy Group

The terminal double bond undergoes typical alkene reactions:

Electrophilic Additions

ReagentCatalystProductDiastereomer Ratio
HBr1-bromoundecanyl derivative1:1 (random)
Cl₂FeCl₃1,2-dichloro adduct3:1 (anti)

Oxidative Cleavage

Ozonolysis in CH₂Cl₂/MeOH yields a carboxylic acid (>90%>90\% purity) with chain shortening by two carbons .

Comparative Reactivity with Structural Analogues

Key differences emerge when comparing related compounds:

CompoundUnique FeatureReactivity Difference
Bis(trimethylsilyloxy)phosphoryl-N-trimethylsilyl-butan-1-amineAmine functionalityEnhanced solubility in polar aprotic solvents
1,1-Bis(trimethylsilyloxy)-etheneConjugated enol etherRapid ketene generation under thermal conditions
Trimethyl(undec-10-enoxy)silaneSimple siloxyalkeneLimited to alkene reactions without phosphoryl participation

Comparison with Similar Compounds

Key Structural Attributes :

  • Phosphate Core : Two phosphoryl (PO) groups, each substituted with two trimethylsilyloxy (OSi(CH₃)₃) units.
  • Alkenyl Chain: An undec-10-enoxy group (11-carbon chain with a terminal double bond at C10–C11) linked to a trimethylsilane (Si(CH₃)₃).
  • Molecular Weight : Estimated >1,000 g/mol (exact value requires analytical confirmation).

Comparison with Structurally Similar Compounds

To contextualize the properties of 1,1-Bis[bis(trimethylsilyloxy)phosphoryl]undec-10-enoxy-trimethylsilane, we compare it with three classes of compounds: silane coupling agents, organophosphates, and reactive monomers.

Silane Coupling Agents: Bis[3-(triethoxysilyl)propyl]tetrasulfide (TESPT)

Molecular Formula : C₁₈H₄₂O₆S₄Si₂
Key Differences :

  • Functional Groups : TESPT contains ethoxysilyl (–O–Si–(OC₂H₅)₃) and tetrasulfide (–S₄–) groups, while the target compound features trimethylsilyloxy (–O–Si(CH₃)₃) and phosphate moieties.
  • Reactivity: TESPT’s ethoxysilyl groups hydrolyze readily to form silanol intermediates, enabling covalent bonding to inorganic substrates (e.g., silica in rubber). In contrast, the target compound’s trimethylsilyl groups resist hydrolysis, favoring thermal stability over reactivity .
  • Applications : TESPT is a staple in rubber vulcanization, whereas the target compound’s applications likely center on flame retardancy or surface modification.

Organophosphate Analogs: Tris(trimethylsilyl) Phosphate

Molecular Formula : C₉H₂₇O₄PSi₃
Key Differences :

  • Structure : Tris(trimethylsilyl) phosphate lacks the alkenyl chain and second phosphoryl group of the target compound.
  • Properties : Reduced molecular weight (~398 g/mol) and lower hydrophobicity due to the absence of a long alkyl chain.

Reactive Monomers: Hexamethylene Diisocyanate (HDI)

Molecular Formula : C₆H₁₂N₂O₂
Key Differences :

  • Functional Groups : HDI contains isocyanate (–NCO) groups, which are highly reactive toward hydroxyl or amine groups, unlike the target compound’s hydrolytically stable silyl-phosphate system.
  • Applications: HDI is a polyurethane precursor, while the target compound’s non-reactive silyl groups favor applications requiring inertness.

Data Table: Comparative Properties

Compound Name Molecular Formula (Estimated) Molecular Weight (g/mol) Key Functional Groups Thermal Stability (°C) Hydrolytic Stability Primary Applications
This compound C₃₃H₇₈O₈P₂Si₅ ~1,050 –PO–(OSi(CH₃)₃)₂, –CH=CH–, –Si(CH₃)₃ >300 High Flame retardants, coatings
Bis[3-(triethoxysilyl)propyl]tetrasulfide (TESPT) C₁₈H₄₂O₆S₄Si₂ 538.1 –S₄–, –O–Si–(OC₂H₅)₃ 200–250 Moderate Rubber vulcanization
Tris(trimethylsilyl) phosphate C₉H₂₇O₄PSi₃ 398.0 –PO–(OSi(CH₃)₃)₃ ~200 Low Solvents, stabilizers
Hexamethylene diisocyanate (HDI) C₆H₁₂N₂O₂ 168.2 –NCO 120–150 Low Polyurethane synthesis

Research Findings and Contradictions

  • Thermal Stability : The target compound’s trimethylsilyl groups enhance thermal resistance compared to TESPT’s ethoxysilyl groups, which degrade at lower temperatures .
  • Reactivity Trade-offs : While HDI’s isocyanate groups enable rapid crosslinking, the target compound’s inertness limits its utility in reactive systems but ensures durability in harsh environments .

Notes and Limitations

  • Data Gaps : Direct comparative studies on the target compound are scarce due to its structural complexity. Inferences are drawn from analogs.
  • Contradictions : and focus on unrelated compounds (tetrasulfides, isocyanates), highlighting the need for targeted research on silylated phosphates.
  • Future Directions: Investigate synergistic effects with polymers or nanoparticles to unlock novel applications.

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